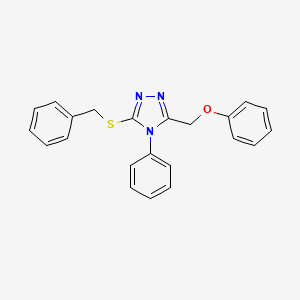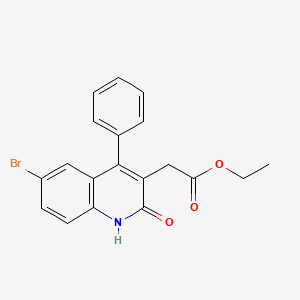![molecular formula C15H15ClN2O4S B3469633 N-[4-(aminosulfonyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B3469633.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as NSC-613327, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and antitumor properties. NSC-613327 has been found to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of NSC-613327 is not fully understood, but several studies have suggested that it inhibits the activity of a protein called HSP90 (heat shock protein 90). HSP90 is known to play a key role in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells. NSC-613327 has also been found to inhibit the activity of another protein called AKT, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
NSC-613327 has been found to exhibit several biochemical and physiological effects in cancer cells. It has been shown to induce the expression of several genes involved in apoptosis, cell cycle arrest, and DNA damage repair. It has also been found to inhibit the activity of several enzymes involved in cancer growth and survival, including topoisomerase II and HSP90.
Avantages Et Limitations Des Expériences En Laboratoire
NSC-613327 has several advantages for use in lab experiments. It exhibits potent antitumor activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. It has also been found to exhibit low toxicity towards normal cells, which is important for developing safe and effective cancer treatments. However, the use of NSC-613327 in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on NSC-613327. One area of interest is the development of more efficient synthesis methods for this compound, which can help to improve its purity and yield. Another area of research is the identification of the exact molecular targets of NSC-613327, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the efficacy and safety of NSC-613327 in animal models of cancer, which can help to pave the way for clinical trials in humans.
Applications De Recherche Scientifique
NSC-613327 has been extensively studied for its potential use in cancer treatment. Several studies have reported that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for controlling cancer growth.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-10-8-12(4-7-14(10)16)22-9-15(19)18-11-2-5-13(6-3-11)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQZRRQFBJRTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3469568.png)
![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B3469578.png)

![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469590.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3469597.png)
![ethyl 2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3469601.png)

![2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3469607.png)
![2,2'-(phenylimino)bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469609.png)
![2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469611.png)
![3,7-dibenzoyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3469612.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B3469627.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3469641.png)
![N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3469655.png)